ethyl 4-cyano-3-phenylbut-3-enoate
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Overview
Description
ethyl 4-cyano-3-phenylbut-3-enoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of butenoic acid and features a cyano group and a phenyl group attached to the butenoic acid backbone. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-phenylbut-3-enoate typically involves the reaction of 4-cyano-3-phenyl-but-3-enoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 4-Cyano-3-phenyl-but-3-enoic acid and ethanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-cyano-3-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
ethyl 4-cyano-3-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-phenylbut-3-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-phenyl-but-2-enoic acid ethyl ester
- 3-Phenyl-2-propenoic acid ethyl ester
- 4-Phenylbut-3-enoic acid methyl ester
Uniqueness
ethyl 4-cyano-3-phenylbut-3-enoate is unique due to the specific positioning of the cyano and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 4-cyano-3-phenylbut-3-enoate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)10-12(8-9-14)11-6-4-3-5-7-11/h3-8H,2,10H2,1H3 |
InChI Key |
MRRKESFPHDLRCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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